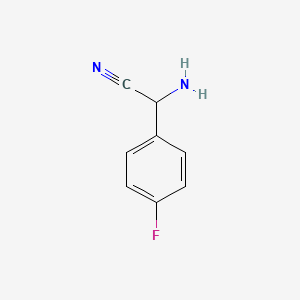

2-Amino-2-(4-fluorophenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEXHZOJAUQXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371022 | |

| Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-70-1 | |

| Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-(4-fluorophenyl)acetonitrile CAS number and properties

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile, also known as α-cyano-4-fluorobenzylamine, is a fluorinated aminonitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a small molecule with a unique combination of a reactive nitrile group and a primary amine on a benzylic carbon. While specific experimental data for some physical properties are not widely reported, the known chemical and computed properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Citation(s) |

| CAS Number | 56464-70-1 | [1][2] |

| Molecular Formula | C₈H₇FN₂ | [1][] |

| Molecular Weight | 150.15 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Synonyms | α-Cyano-4-fluorobenzylamine, 2-Amino-2-(p-fluorophenyl)acetonitrile | [1][] |

| SMILES | C1=CC(=CC=C1C(C#N)N)F | [] |

| InChI Key | HAEXHZOJAUQXNI-UHFFFAOYSA-N | [] |

| Density | 1.208 g/cm³ (Predicted) | [] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | Data not readily available in cited sources. |

| Boiling Point | Data not readily available in cited sources. |

| Solubility | Data not readily available in cited sources. |

Experimental Protocols

Synthesis via Strecker Reaction

The most common and direct method for synthesizing α-aminonitriles like this compound is the Strecker synthesis. This versatile one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source.

Reaction Scheme: 4-Fluorobenzaldehyde + Ammonia + Cyanide → this compound

Detailed Methodology:

-

Imine Formation: 4-Fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically an aqueous solution of ammonium chloride or ammonia gas, is added to the solution. The mixture is stirred, leading to the in-situ formation of the corresponding imine.

-

Nucleophilic Addition of Cyanide: A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile product.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the Strecker synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the aromatic, methine, and amino protons and carbons.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2200-2260 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

Biological Activity and Applications in Drug Development

While specific biological activities for this compound are not extensively documented in dedicated studies, its structural motifs are present in molecules with significant therapeutic interest. Aminoacetonitrile derivatives are a known class of synthetic anthelmintic compounds. Furthermore, related heterocyclic structures synthesized from aminonitriles have shown promising anticancer properties.

Potential as an Anticancer Agent Precursor

Research on structurally related compounds, such as 2-amino-4-aryl-pyran-3-carbonitriles, has identified potent anticancer activities. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms that include microtubule disruption and centrosome declustering. This suggests that this compound could serve as a key intermediate for synthesizing novel compounds targeting the cytoskeleton in cancer therapy.

Caption: Conceptual pathway for the anticancer mechanism of action of related aminonitrile derivatives.

Safety and Handling

This compound is classified as a dangerous good for transport and requires careful handling.[1] Based on safety data for structurally similar compounds, it should be considered toxic and an irritant.

Table 3: Hazard Summary

| Hazard Type | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. |

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its preparation via the robust Strecker synthesis makes it an accessible building block for creating libraries of compounds for drug discovery, particularly in the areas of anthelmintics and oncology. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential toxicity. Further exploration of its derivatives may lead to the discovery of new and effective pharmaceuticals.

References

Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to various bioactive molecules. As an α-aminonitrile, it serves as a versatile precursor for the synthesis of α-amino acids and various heterocyclic compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 56464-70-1[1]

-

Molecular Formula: C₈H₇FN₂[1]

-

Molecular Weight: 150.15 g/mol [1]

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet of doublets | 2H | Aromatic protons (ortho to Fluorine) |

| ~ 7.1 - 7.3 | Doublet of doublets | 2H | Aromatic protons (meta to Fluorine) |

| ~ 4.5 - 5.0 | Singlet | 1H | Methine proton (-CH(NH₂)-) |

| ~ 2.0 - 3.0 | Broad singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon (C-F) |

| ~ 130 - 135 | Aromatic Carbon (ipso to -CH(NH₂)CN) |

| ~ 128 - 130 (d, ³JCF ≈ 8 Hz) | Aromatic Carbons (ortho to Fluorine) |

| ~ 115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic Carbons (meta to Fluorine) |

| ~ 118 - 122 | Nitrile Carbon (-C≡N) |

| ~ 45 - 55 | Methine Carbon (-CH(NH₂)-) |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 3500 | Medium, Broad | N-H | Symmetric & Asymmetric Stretching |

| 3010 - 3100 | Weak to Medium | C-H (Aromatic) | Stretching |

| 2850 - 2960 | Weak | C-H (Aliphatic) | Stretching |

| 2240 - 2260 | Medium to Sharp | C≡N | Stretching |

| 1500 - 1600 | Medium to Strong | C=C (Aromatic) | Stretching |

| 1210 - 1260 | Strong | C-F | Stretching |

| 1000 - 1100 | Medium | C-N | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - HCN]⁺ |

| 109 | Medium | [M - CH₂CN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃ (unless the compound has poor solubility).

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Tetramethylsilane (TMS) at 0 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: CDCl₃ solvent peak at 77.16 ppm.

References

Chemical reactivity and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as α-Amino-4-fluorophenylacetonitrile, is an organic compound belonging to the α-aminonitrile class.[1][2] These molecules are characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them highly versatile and valuable building blocks in organic synthesis, particularly as direct precursors to non-natural α-amino acids and for the construction of various nitrogen-containing heterocycles.[3][4] Its structural similarity to intermediates in medicinal chemistry makes understanding its reactivity and stability crucial for applications in drug discovery and development.[5] This guide provides a comprehensive technical overview of the chemical properties, reactivity profile, and stability considerations for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 56464-70-1 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1][] |

| Molecular Weight | 150.15 g/mol | [2][] |

| IUPAC Name | This compound | [] |

| Synonyms | α-Cyano-4-fluorobenzylamine | [2] |

| Density | 1.208 g/cm³ | [] |

Chemical Stability

While specific kinetic data on the degradation of this compound is not widely available, its stability can be inferred from safety data sheets and the general behavior of α-aminonitriles.

| Condition | Stability Assessment | References |

| Standard Conditions | Generally considered stable under standard laboratory conditions (room temperature, ambient atmosphere). | [5] |

| Thermal Stability | May decompose at elevated temperatures. Thermal decomposition is known to generate hazardous products such as carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOx). | [1] |

| pH Sensitivity | Susceptible to decomposition under extreme pH conditions. The nitrile group is prone to hydrolysis, especially under strong acidic or alkaline conditions. | [5][7] |

| Incompatible Materials | Information not widely available, but avoidance of strong oxidizing agents, strong acids, and strong bases is recommended based on general chemical principles. | [8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from sources of ignition and incompatible substances. | [9] |

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the amino and nitrile functional groups attached to the α-carbon. It can function as both a nucleophile and an electrophile precursor.[3]

Dual Nucleophilic and Electrophilic Nature

α-Aminonitriles exhibit a remarkable dual reactivity. The amino group provides nucleophilic character, while the molecule can also serve as a stable precursor to a reactive electrophilic iminium ion.[3]

Caption: Logical diagram of the dual reactivity modes of α-aminonitriles.

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations.

-

Hydrolysis: The most common reaction of the nitrile group is hydrolysis to form the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. This transformation is typically carried out under acidic or basic conditions.[3][7] The hydrolysis proceeds through an intermediate amide.[10] However, the hydrolysis of aminonitriles can be slow.[7][11] In some cases, harsh conditions are required, and alternative methods are needed to facilitate the reaction.[12]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile (EVT-13136568) [evitachem.com]

- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-AMINO-2-(4'-FLUOROPHENYL)ACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strecker Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Strecker synthesis for producing 2-Amino-2-(4-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the core reaction mechanism, provides a representative experimental protocol, and summarizes key reaction parameters.

Introduction to the Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a versatile and historically significant method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The classic approach is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source (such as hydrogen cyanide, potassium cyanide, or sodium cyanide).[3][4] The reaction proceeds via the formation of an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding α-amino acid.[4]

The synthesis of this compound begins with 4-fluorobenzaldehyde. The fluorine substituent on the phenyl ring is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This guide focuses on the formation of the α-aminonitrile, a critical building block for more complex molecules.

Core Reaction Mechanism

The mechanism of the Strecker synthesis for this compound can be delineated into two primary stages: imine formation and nucleophilic cyanide addition.[4][5]

Stage 1: Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-fluorobenzaldehyde.[2] In practice, ammonium chloride (NH₄Cl) is often used, serving as both a source of ammonia (NH₃) and a mild acid to catalyze the reaction.[4] The initial addition forms an unstable hemiaminal intermediate. This intermediate is then protonated and subsequently loses a molecule of water to form a (4-fluorophenyl)methaniminium ion.[2] Deprotonation of this ion yields the corresponding imine.

Stage 2: Nucleophilic Cyanide Addition

In the second stage, a cyanide ion (CN⁻), typically from NaCN or KCN, acts as a nucleophile and attacks the electrophilic carbon atom of the imine (or the protonated iminium ion).[2] This step results in the formation of the final product, this compound. This addition creates a new carbon-carbon bond and establishes the α-aminonitrile functionality.

The overall reaction pathway is illustrated in the diagram below.

Figure 1: Reaction mechanism for the Strecker synthesis of this compound.

Quantitative Data and Reaction Parameters

| Parameter | Value / Description | Rationale / Notes |

| Starting Aldehyde | 4-Fluorobenzaldehyde | The electrophilic substrate for the reaction. |

| Ammonia Source | Ammonium Chloride (NH₄Cl) in aqueous Ammonia (28-30%) | Provides both NH₃ for imine formation and mild acidic catalysis.[4] |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | A safer alternative to using hydrogen cyanide gas directly.[1] |

| Molar Ratio | Aldehyde : NH₄Cl : NaCN (approx. 1 : 1.1 : 1.05) | A slight excess of the ammonia source helps drive the equilibrium towards imine formation. |

| Solvent | Methanol / Water | Methanol helps to solubilize the aldehyde, while water is needed for the inorganic salts. |

| Temperature | 0-10 °C (addition), then room temperature | The initial addition is kept cool to control the exothermic reaction. |

| Reaction Time | 2-4 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). |

| Work-up | Extraction and crystallization | The product is typically extracted into an organic solvent and purified. |

| Expected Yield | 70-85% | Based on yields for similar Strecker syntheses of α-aminonitriles.[6] |

Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound, adapted from a method for a structurally similar compound.[6]

Safety Precaution: This reaction involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning antidote kit should be readily available.

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (28-30%)

-

Methanol

-

Deionized Water

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reagent Preparation:

-

In a beaker, dissolve ammonium chloride in the required volume of aqueous ammonia solution.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide.

-

-

Reaction Setup:

-

Charge a three-necked round-bottom flask with 4-fluorobenzaldehyde dissolved in methanol.

-

Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the flask to 0-5 °C using an ice bath.

-

-

α-Aminonitrile Formation:

-

With vigorous stirring, slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution from the dropping funnel.

-

Following this, add the sodium cyanide solution dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the mixture by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography if necessary.

-

The workflow for this experimental protocol is outlined below.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The Strecker synthesis remains a powerful and relevant method for the preparation of α-aminonitriles, which are valuable precursors to both natural and unnatural amino acids. The synthesis of this compound from 4-fluorobenzaldehyde is a straightforward application of this classic reaction. By carefully controlling reaction conditions, particularly temperature during the addition of reagents, this key intermediate can be produced efficiently. The provided protocol serves as a robust starting point for laboratory-scale synthesis and further process development.

References

Biological activity of 2-Amino-2-(4-fluorophenyl)acetonitrile derivatives

An In-depth Technical Guide on the Biological Activity of 2-Amino-2-(4-fluorophenyl)acetonitrile Derivatives

This guide provides a comprehensive overview of the biological activities of this compound and its derivatives for researchers, scientists, and drug development professionals. It covers their cytotoxic, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of a fluorine atom can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The amino and nitrile groups provide versatile handles for synthetic modifications, making this scaffold a valuable starting point for the development of novel therapeutic agents. This document summarizes the key biological activities reported for these compounds.

Cytotoxic and Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents allows for the modulation of this activity.

Quantitative Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives [1]

| Compound | R Group | Target Cell Line | IC50 (μM) | Standard (5-Fluorouracil) IC50 (μM) |

| S1 | CH3CH2 | PC3 (Prostate) | 0.45 | >100 |

| S2 | Phenyl | PC3 (Prostate) | 0.85 | >100 |

| S3 | H | PC3 (Prostate) | 0.1 | >100 |

| S4 | p-Tolyl | PC3 (Prostate) | 0.56 | >100 |

| S1 | CH3CH2 | HeLa (Cervical) | 1.2 | 74.1 |

| S2 | Phenyl | HeLa (Cervical) | 2.5 | 74.1 |

| S3 | H | HeLa (Cervical) | 1.5 | 74.1 |

| S4 | p-Tolyl | HeLa (Cervical) | 3.2 | 74.1 |

| S1 | CH3CH2 | MDA-MB-231 (Breast) | 28.2 | 0.49 |

| S3 | H | MDA-MB-231 (Breast) | 69.2 | 0.49 |

| S4 | p-Tolyl | MDA-MB-231 (Breast) | 81.3 | 0.49 |

Table 2: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives [2]

| Compound | Target Cell Line | IC50 (μM) | Standard (Doxorubicin) IC50 (μM) |

| 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | 3.18 ± 0.1 |

| 3 | MCF-7 (Breast) | 2.85 ± 0.1 | 4.17 ± 0.2 |

| 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | 3.18 ± 0.1 |

| 4 | MCF-7 (Breast) | 5.59 ± 0.3 | 4.17 ± 0.2 |

| 2 | MDA-MB-231 (Breast) | 8.01 ± 0.5 | 3.18 ± 0.1 |

| 2 | MCF-7 (Breast) | 16.20 ± 1.3 | 4.17 ± 0.2 |

| 5 | MDA-MB-231 (Breast) | 15.52 ± 1.2 | 3.18 ± 0.1 |

| 5 | MCF-7 (Breast) | 20.07 ± 1.5 | 4.17 ± 0.2 |

| 6 | MDA-MB-231 (Breast) | 10.23 ± 0.8 | 3.18 ± 0.1 |

| 6 | MCF-7 (Breast) | 9.47 ± 0.7 | 4.17 ± 0.2 |

| 1 | MDA-MB-231 (Breast) | 78.28 ± 3.9 | 3.18 ± 0.1 |

| 1 | MCF-7 (Breast) | > 100 | 4.17 ± 0.2 |

Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

| Compound | Target Cell Line | IC50 (μM) | Standard (Imatinib) IC50 (μM) |

| 2b | PC3 (Prostate) | 52 | 40 |

| 2c | PC3 (Prostate) | 80 | 40 |

| 2c | MCF-7 (Breast) | 100 | 98 |

Potential Signaling Pathways and Mechanisms of Action

Some derivatives have been suggested to exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2).[1] Molecular docking studies have indicated that these compounds can fit into the active site of CDK2, suggesting a potential mechanism for their anti-proliferative activity.[1]

Another proposed mechanism for a class of dichlorophenylacrylonitriles involves the Aryl Hydrocarbon Receptor (AhR) pathway.[4] Certain derivatives have been identified as novel AhR ligands and activators of Cytochrome P450 1A1 (CYP1A1), which may lead to cell death through bioactivation, particularly in breast cancer cells.[4]

Figure 1. Proposed mechanism of cell cycle arrest via CDK2 inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., PC3, HeLa, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound possess antibacterial and antifungal properties.[5] This activity is thought to arise from the disruption of microbial cell wall synthesis or other essential cellular functions.[5] However, detailed quantitative data for specific this compound derivatives is limited in the currently available literature. Broader classes of α-amino nitriles have been investigated for such activities.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control (broth, inoculum, and a standard antimicrobial agent).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives of the 4-fluorophenyl moiety have shown inhibitory activity against enzymes relevant to metabolic diseases.

Quantitative Enzyme Inhibition Data

Table 4: Inhibition of Diabetes-Related Enzymes by a 4-Fluorophenyl Thiourea Derivative [6]

| Enzyme | IC50 (nM) |

| α-Amylase | 53.307 |

| α-Glycosidase | 24.928 |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Acarbose (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, α-glucosidase solution, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate Reaction: Add the pNPG substrate to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Anthelmintic Activity

A series of amino-acetonitrile derivatives (AADs) have been identified as a new class of synthetic anthelmintic compounds.[7] These compounds have demonstrated high activity against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis, including strains resistant to existing anthelmintics.[7] While the core structure is related, specific data for this compound derivatives in this context requires further investigation.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. They have demonstrated a broad range of biological activities, including potent cytotoxic effects against various cancer cell lines, potential antimicrobial properties, and inhibitory activity against key enzymes. The versatility of their chemical structure allows for extensive modification to optimize potency and selectivity. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.

References

- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Amino-2-fluorophenyl)acetonitrile | RUO [benchchem.com]

- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Fluorine: An In-depth Technical Guide to the Properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive analysis of the role of the fluorine atom in modulating the physicochemical and metabolic properties of 2-Amino-2-(4-fluorophenyl)acetonitrile. By comparing this compound to its non-fluorinated analog, 2-amino-2-phenylacetonitrile, we elucidate the profound impact of aromatic fluorination on key drug-like properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. This document serves as a technical resource, offering detailed experimental protocols and conceptual frameworks to guide the rational design of fluorinated drug candidates.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic environment of a molecule. These modifications can lead to enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties, ultimately translating to superior pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide focuses on this compound, a versatile building block in organic synthesis, to illustrate the tangible effects of a single fluorine atom on a molecule's behavior.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom at the para-position of the phenyl ring in 2-amino-2-phenylacetonitrile induces significant changes in its fundamental physicochemical properties.

Acidity and Basicity (pKa)

The basicity of the primary amino group is a critical determinant of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and receptor interactions. The electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the basicity of the amino group compared to its non-fluorinated counterpart. This is due to the inductive effect of fluorine, which pulls electron density away from the phenyl ring and, consequently, from the nitrogen atom, making its lone pair of electrons less available for protonation.

| Compound | Functional Group | Estimated pKa | Rationale for Estimation |

| 2-Amino-2-phenylacetonitrile | Primary Amine | ~7.5 - 8.5 | The amino group is benzylic, and its basicity is expected to be slightly lower than typical aliphatic amines due to the proximity of the phenyl ring and the nitrile group, both of which have electron-withdrawing character. |

| This compound | Primary Amine | ~7.0 - 8.0 | The strong inductive electron-withdrawing effect of the para-fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity compared to the non-fluorinated analog. |

Table 1: Estimated pKa Values and the Influence of Fluorine.

Lipophilicity (logP)

Lipophilicity, quantified by the partition coefficient (logP), is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity can be complex. While fluorine is highly electronegative, the C-F bond is also highly polarized, which can lead to complex interactions with solvents. In many cases, the introduction of a single fluorine atom to an aromatic ring leads to a modest increase in lipophilicity.

| Compound | Calculated/Estimated logP | Method |

| 2-Amino-2-phenylacetonitrile | 0.8 | Computed (PubChem) |

| This compound | ~1.0 - 1.3 | Estimation based on analogs |

Table 2: Comparison of Calculated and Estimated logP Values.

The estimated increase in logP for the fluorinated compound suggests that it may exhibit slightly increased membrane permeability and potentially stronger binding to hydrophobic pockets of target proteins.

Synthesis of this compound

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (or ketone) with an amine and a cyanide source.

Experimental Protocol: Strecker Synthesis

Materials:

-

4-Fluorobenzaldehyde

-

Ammonia (aqueous solution, e.g., 28%) or Ammonium Chloride

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol.

-

To this solution, add a solution of ammonium chloride (1.1 equivalents) in water, followed by an aqueous solution of sodium cyanide (1.1 equivalents). The order of addition may be varied.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, extract the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Role of Fluorine in Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes. This "metabolic blocking" is a key strategy in drug design to enhance a compound's half-life and bioavailability.

In the case of this compound, the fluorine atom at the para-position is expected to hinder aromatic hydroxylation at that site, which is a common metabolic pathway for phenyl-containing compounds. While metabolism can still occur at other positions on the aromatic ring or at the benzylic position, blocking a primary site of metabolism can significantly improve the compound's metabolic stability.

Predicted Metabolic Pathways

The metabolism of aromatic compounds often proceeds through oxidation by CYP enzymes. For 2-amino-2-phenylacetonitrile, hydroxylation of the phenyl ring is a likely metabolic route. The presence of fluorine in this compound is expected to direct metabolism away from the fluorinated position.

The Synthesis of Fluorinated Amino Acids: A Technical Guide to 2-Amino-2-(4-fluorophenyl)acetonitrile as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acid structures represents a pivotal strategy in modern medicinal chemistry and drug development. Fluorinated amino acids can significantly enhance the pharmacological properties of peptides and small molecule drugs, including metabolic stability, binding affinity, and lipophilicity. A key building block in the synthesis of these valuable compounds is 2-amino-2-(4-fluorophenyl)acetonitrile. This technical guide provides an in-depth overview of its synthesis via the Strecker reaction and its subsequent conversion to 4-fluorophenylglycine, a crucial fluorinated amino acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the precursor and the final product is essential for process development and optimization.

| Property | This compound | 4-Fluorophenylglycine |

| CAS Number | 56464-70-1 | 19883-57-9 (S-enantiomer) |

| Molecular Formula | C₈H₇FN₂ | C₈H₈FNO₂ |

| Molecular Weight | 150.15 g/mol | 169.15 g/mol |

| Appearance | Not explicitly stated, likely a solid | White to off-white solid |

| Melting Point | 155-157 °C | ≥300 °C |

| Density | 1.208 g/cm³ | Not available |

| Solubility | Not explicitly stated | Soluble in 1M HCl |

Synthesis of this compound via Strecker Synthesis

The most common and efficient method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source.

Experimental Workflow: Strecker Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general Strecker synthesis protocol)

-

Materials:

-

4-Fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in water.

-

Add a solution of sodium cyanide (1.1 equivalents) in water to the flask.

-

Add methanol to the mixture.

-

Cool the mixture in an ice bath and add 4-fluorobenzaldehyde (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Conversion of this compound to 4-Fluorophenylglycine

The aminonitrile precursor is converted to the corresponding amino acid, 4-fluorophenylglycine, through hydrolysis of the nitrile group. This can be achieved via acid-catalyzed or enzymatic methods.

Acid-Catalyzed Hydrolysis

The Rise of a New Class of Anthelmintics: A Technical Guide to Amino-Acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of amino-acetonitrile derivatives (AADs) as a novel class of anthelmintic agents. Faced with widespread resistance to existing drug classes, the discovery of AADs, exemplified by monepantel, marked a significant breakthrough in veterinary and potentially human medicine. This document details the key scientific milestones, from the foundational Strecker synthesis of the core amino-acetonitrile scaffold to the elucidation of their unique mechanism of action targeting nematode-specific nicotinic acetylcholine receptors. In-depth experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of the structure-activity relationships of various derivatives. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies. This guide serves as an essential resource for researchers and professionals involved in the ongoing development and application of this critical class of anthelmintics.

Introduction: A New Front in the Fight Against Parasitic Nematodes

The global impact of parasitic nematode infections on livestock production and human health is substantial. For decades, the control of these infections has relied on a limited number of anthelmintic classes, leading to the inevitable and widespread development of drug resistance.[1] This growing crisis created an urgent need for novel anthelmintics with a distinct mode of action. The discovery of amino-acetonitrile derivatives (AADs) in the early 2000s represented a landmark achievement in addressing this challenge.[2]

AADs are a class of synthetic compounds characterized by a core amino-acetonitrile structure. Their development as potent anthelmintics, effective against a broad spectrum of nematodes, including multi-drug resistant strains, has provided a much-needed new tool for parasite control.[1] This guide will delve into the history of AADs, from their chemical origins to their emergence as a pivotal class of animal health drugs, and provide the technical details necessary for researchers to build upon this important body of work.

A Historical Perspective: From Chemical Curiosity to Potent Nematicide

The journey of amino-acetonitrile derivatives from a simple organic molecule to a powerful therapeutic agent is a testament to the long and often unpredictable path of drug discovery.

The Foundational Chemistry: The Strecker Synthesis

The story of amino-acetonitriles begins not in a parasitology lab, but in the realm of fundamental organic chemistry. In 1850, Adolph Strecker reported a one-pot reaction between an aldehyde, ammonia, and hydrogen cyanide to produce an α-aminonitrile.[3] This reaction, now famously known as the Strecker synthesis, became a cornerstone method for the synthesis of amino acids, following hydrolysis of the nitrile group.[4] For over a century, the Strecker synthesis was primarily explored for its utility in generating the building blocks of proteins.

The Leap to Anthelmintic Activity

The transition of amino-acetonitrile derivatives from a chemical intermediate to a potential therapeutic agent was not a direct one. While N-acyl amino-acetonitriles had been investigated for activity against insects, fungi, and bacteria, their potential as anthelmintics remained unexplored.[5] The pivotal moment came in the early 2000s when researchers at Novartis, in a large-scale screening program, identified a hit compound with promising activity against parasitic nematodes.[6] This initial discovery sparked an intensive research and development program focused on this new chemical class.

The Rise of Monepantel: A New Hope

Through extensive structure-activity relationship (SAR) studies, researchers synthesized and evaluated hundreds of AAD analogs.[7] This meticulous work led to the identification of AAD 1566, later named monepantel, as a highly potent and safe development candidate.[1][8] Monepantel demonstrated broad-spectrum efficacy against major gastrointestinal nematodes in sheep and cattle, including strains resistant to all existing classes of anthelmintics.[1][8] This culminated in the commercial launch of monepantel (Zolvix®) in 2009, the first new class of sheep anthelmintic in over 25 years.[6]

The Chemistry of Amino-Acetonitrile Derivatives: Synthesis and Structure-Activity Relationships

The versatility of the Strecker synthesis and subsequent modifications have allowed for the creation of a diverse library of AADs, enabling detailed exploration of their structure-activity relationships.

General Synthesis of the Amino-Acetonitrile Core

The foundational Strecker synthesis remains a widely used method for preparing the α-aminonitrile core of AADs. The general reaction scheme is as follows:

Caption: The general scheme of the Strecker synthesis.

Synthesis of N-Acyl Amino-Acetonitrile Derivatives

To generate the final, biologically active N-acyl amino-acetonitrile derivatives, the α-aminonitrile intermediate is acylated, typically using an acyl chloride or a carboxylic acid with a coupling agent.

Caption: General acylation of an α-aminonitrile.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the aromatic rings and the linker in the AAD scaffold has been crucial in optimizing their anthelmintic potency and pharmacokinetic properties. The following table summarizes the in vitro efficacy of selected AADs against Haemonchus contortus.

| Compound | R1 Group | R2 Group | IC50 (µM) against H. contortus | Reference |

| Monepantel (AAD 1566) | 4-CF3S-phenyl | 5-CN, 2-CF3-phenoxy | 0.01 | [9] |

| AAD 85a | 4-Cl-phenyl | 3-Cl, 4-CN-phenoxy | 0.04 | [10] |

| AAD 96 | 4-CF3S-phenyl | 5-CN, 2-CF3-phenoxy (racemic) | Not specified | [10] |

| Ferrocenyl analogue 4a | 4-CF3S-phenyl | Ferrocenyl | >10 µg/mL | [11] |

| Ferrocenyl analogue 6a | Ferrocenyl | 5-CN, 2-CF3-phenoxy | >10 µg/mL | [11] |

Mechanism of Action: A Novel Target in the Nematode Nervous System

The efficacy of AADs against resistant nematode strains is due to their novel mechanism of action, which targets a unique family of ion channels in the nematode nervous system.

The DEG-3/DES-2 Subfamily of Nicotinic Acetylcholine Receptors

AADs, including monepantel, act as positive allosteric modulators and, at higher concentrations, as direct agonists of the DEG-3/DES-2 subfamily of nicotinic acetylcholine receptors (nAChRs).[3][12] These receptors are specific to nematodes and are not found in their mammalian hosts, which accounts for the high safety profile of AADs.[13] The DEG-3/DES-2 receptors are ligand-gated ion channels that, when activated, lead to an influx of cations into the neuron.[14]

Signaling Pathway and Physiological Effects

The binding of an AAD to the DEG-3/DES-2 receptor leads to the irreversible opening of the ion channel.[3] This results in a constant, uncontrolled influx of ions, leading to depolarization of the muscle cell membrane.[2] The sustained depolarization causes spastic paralysis of the nematode, preventing it from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[15]

Caption: Signaling pathway of amino-acetonitrile derivatives in nematodes.

Pharmacokinetics of Amino-Acetonitrile Derivatives

The pharmacokinetic profile of AADs is a critical determinant of their in vivo efficacy. The following table summarizes key pharmacokinetic parameters for monepantel in sheep.

| Parameter | Value | Unit | Reference |

| Oral Bioavailability | ~31 | % | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~24 | hours | [16] |

| Volume of Distribution (Vd) | 7.4 | L/kg | [9] |

| Total Body Clearance (CL) | 1.49 | L/kg/h | [9] |

| Mean Residence Time (MRT) | 4.9 | hours | [9] |

| Major Metabolite | Monepantel Sulfone | - | [9] |

Monepantel is rapidly metabolized in the liver to monepantel sulfone, which is also anthelmintically active.[9] This metabolite has a much longer half-life than the parent compound, contributing significantly to the overall efficacy of the drug.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative AAD and for a key in vitro biological assay.

Synthesis of an N-Acyl Amino-Acetonitrile Derivative (Illustrative Protocol)

Objective: To synthesize an N-acyl amino-acetonitrile derivative via a two-step process involving a Strecker reaction followed by N-acylation.

Step 1: Strecker Synthesis of an α-Aminonitrile

-

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Ammonium chloride (1.2 eq)

-

Sodium cyanide (1.1 eq)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the substituted benzaldehyde in methanol in a round-bottom flask.

-

Add a solution of ammonium chloride in water to the flask.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: N-Acylation of the α-Aminonitrile

-

Materials:

-

α-Aminonitrile from Step 1 (1.0 eq)

-

Substituted acyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the α-aminonitrile in DCM in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the substituted acyl chloride dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final N-acyl amino-acetonitrile derivative.

-

In Vitro Larval Development Assay (LDA)

Objective: To determine the in vitro efficacy (IC50) of an AAD against the larval stages of a parasitic nematode.

-

Materials:

-

Freshly harvested nematode eggs

-

Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

-

Test compound (AAD) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Iodine solution

-

Incubator

-

Inverted microscope

-

-

Procedure:

-

Prepare a suspension of nematode eggs in water and determine the egg concentration.

-

Prepare serial dilutions of the test compound in the nutrient medium.

-

In a 96-well plate, add a defined volume of the egg suspension to each well.

-

Add the different concentrations of the test compound to the wells. Include positive (a known anthelmintic) and negative (solvent only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 27°C) and humidity for 6-7 days to allow for larval development to the third-stage (L3).

-

After the incubation period, add a drop of iodine solution to each well to stop larval development and facilitate visualization.

-

Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

-

Calculate the percentage of inhibition of larval development for each concentration compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the Larval Development Assay.

Conclusion and Future Directions

The discovery and development of amino-acetonitrile derivatives have provided a critical new tool in the management of parasitic nematode infections, particularly in the face of widespread anthelmintic resistance. The unique mode of action of AADs, targeting a nematode-specific receptor, underscores the value of continued research into novel drug targets.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and evaluation of new AAD analogs to improve potency, broaden the spectrum of activity, and overcome any emerging resistance.

-

Understanding Resistance Mechanisms: Investigating the genetic and biochemical mechanisms by which nematodes may develop resistance to AADs to inform resistance management strategies.

-

Human Health Applications: Exploring the potential of AADs for the treatment of soil-transmitted helminth infections in humans, which remain a major global health concern.

-

Combination Therapies: Evaluating the efficacy of AADs in combination with other anthelmintic classes to enhance efficacy and delay the development of resistance.

The story of amino-acetonitrile derivatives is a powerful example of how fundamental chemical research can lead to transformative solutions for pressing global health and agricultural challenges. The continued exploration of this fascinating class of molecules holds great promise for the future of parasitology and drug development.

References

- 1. agromaroc.com [agromaroc.com]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007147397A2 - PROCESS FOR PREPARING N-ACYL-α-AMINO NITRILES - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 13. Haemonchus contortus acetylcholine receptors of the DEG-3 subfamily and their role in sensitivity to monepantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 16. Synthesis and anthelmintic activity of aminochalcones against multiresistant Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is an organic compound of significant interest in medicinal chemistry and drug development. As a derivative of α-aminonitriles, it serves as a versatile building block for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, making this compound a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential chemical reactivity and biological significance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted based on computational models. There is a discrepancy in the reported physical state, with some sources indicating a solid with a high melting point, which may correspond to a salt form (e.g., hydrochloride), while the free base is likely to be a liquid or a low-melting solid at room temperature.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 56464-70-1 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Physical State | Reported as solid, but may be liquid as free base | [2] |

| Melting Point | 155-157 °C (likely a salt form) | [2] |

| Boiling Point | Not experimentally determined | |

| Density | 1.208 g/cm³ (predicted) |

Chemical and Spectral Properties

| Property | Value | Source |

| Solubility | Soluble in polar organic solvents | |

| pKa | Not experimentally determined | |

| ¹H NMR (Predicted) | See Figure 1 | |

| ¹³C NMR (Predicted) | See Figure 2 | |

| FTIR (Predicted Key Peaks) | ~3400-3300 cm⁻¹ (N-H stretch), ~2240 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-F stretch) | [3][4][5] |

| Mass Spec Fragmentation | See Section 4.2 |

Experimental Protocol: Strecker Synthesis

The most common method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source. The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents

-

4-Fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether ((Et)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for salt formation if desired)

Reaction Workflow

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Stability

General Reactivity

α-Aminonitriles are versatile intermediates due to the presence of both an amino and a nitrile group. The key reactive sites are the nucleophilic amino group and the electrophilic carbon of the nitrile.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of a 1,2-diamine.

-

Reactions of the Amino Group: The primary amino group can undergo various reactions typical of amines, such as N-alkylation and N-acylation.

Mass Spectrometry Fragmentation

The fragmentation of α-aminonitriles in mass spectrometry is influenced by the presence of the amino and nitrile groups. Common fragmentation pathways include:

-

Loss of HCN: A characteristic fragmentation pathway for nitriles.

-

α-Cleavage: Cleavage of the bond adjacent to the amino group, leading to the formation of a resonance-stabilized iminium ion. For this compound, this would involve the loss of the phenyl group or the nitrile group.

-

Loss of an Amino Group: Fragmentation involving the loss of the NH₂ group.

Stability

This compound is expected to be moderately stable. As with many α-aminonitriles, it may be susceptible to decomposition under strongly acidic or basic conditions, and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the broader class of α-aminonitriles and their derivatives have shown a wide range of biological activities. The presence of the fluorophenyl moiety is a common feature in many modern pharmaceuticals, often enhancing drug efficacy.

-

Enzyme Inhibition: Derivatives of α-aminonitriles have been investigated as inhibitors of various enzymes, including proteases and kinases. The structural similarity to amino acids makes them potential candidates for targeting enzyme active sites.

-

Neurological Activity: The aminonitrile scaffold is present in molecules with activity in the central nervous system. Further derivatization could lead to compounds with potential applications in treating neurological disorders.

-

Antimicrobial Agents: Some aminonitrile derivatives have demonstrated antimicrobial properties.

The versatility of this compound as a synthetic precursor, combined with the favorable properties conferred by the fluorophenyl group, makes it a compound of high interest for the development of new chemical entities with therapeutic potential. Further research into its specific biological targets and mechanisms of action is warranted.

Conclusion

This compound is a valuable building block for organic synthesis and drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a practical protocol for its synthesis via the Strecker reaction, and an exploration of its chemical reactivity and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers working with this and related compounds.

Predicted Spectral Data

The following are predicted NMR spectra for this compound. These are generated using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. CH proton: A singlet or a multiplet (depending on coupling with the amino protons) around δ 4.5-5.0 ppm. NH₂ protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Predicted) Aromatic carbons: Peaks in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Nitrile carbon (C≡N): A peak around δ 120 ppm. CH carbon: A peak around δ 50-60 ppm.

References

Methodological & Application

Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The protocol detailed below is based on the well-established Strecker synthesis, a reliable one-pot reaction that efficiently produces α-aminonitriles from aldehydes.

Overview

This compound, also known as α-cyano-4-fluorobenzylamine, is a key building block in organic synthesis. Its structural motif is found in a range of biologically active molecules. The presented protocol offers a straightforward and reproducible method for its preparation on a laboratory scale.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.

| Compound Name | This compound | 4-Fluorobenzaldehyde (Starting Material) |

| CAS Number | 56464-70-1[1][2] | 459-57-4 |

| Molecular Formula | C₈H₇FN₂[1][2] | C₇H₅FO |

| Molecular Weight | 150.15 g/mol [1][2] | 124.11 g/mol |

| Appearance | Not explicitly found, likely a solid or oil | Colorless liquid |

| Density | 1.208 g/cm³ | 1.157 g/mL |

| Melting Point | Data not available in search results | -28 °C |

| Boiling Point | Data not available in search results | 181 °C |

| Solubility | Soluble in organic solvents like methanol and ether | Miscible with organic solvents |

Experimental Protocol: Strecker Synthesis

This protocol details the one-pot synthesis of this compound from 4-fluorobenzaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then attacked by a cyanide anion.[3][4][5]

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (deionized)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Initial Reagent Mixture: To the flask, add a solution of ammonium chloride (1.1 equivalents) in water. To this, add 4-fluorobenzaldehyde (1.0 equivalent) dissolved in methanol.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Cyanide: While stirring vigorously, slowly add a solution of sodium cyanide (1.05 equivalents) in water to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste containing cyanide must be quenched with bleach before disposal.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Expected Yield:

While a specific yield for this exact reaction was not found in the search results, typical yields for Strecker syntheses of similar α-aminonitriles can range from moderate to good, often in the 60-90% range depending on the specific conditions and purification methods.

Synthesis Workflow